

4-Chloro-1,2-dihydropyridazine-3,6-dione molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1,2-dihydropyridazine-3,6-dione

Cat. No.: B1583366

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Utility of **4-Chloro-1,2-dihydropyridazine-3,6-dione**

Abstract

4-Chloro-1,2-dihydropyridazine-3,6-dione is a chlorinated heterocyclic compound belonging to the pyridazine family of molecules.^[1] Possessing a unique structural framework characterized by a six-membered ring with two adjacent nitrogen atoms, two carbonyl groups, and a reactive chlorine substituent, this molecule serves as a versatile intermediate in synthetic organic chemistry and drug discovery.^[1] Its structure allows for a variety of chemical transformations, making it a valuable building block for creating more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on its utility for researchers in the pharmaceutical sciences.

Introduction: The Pyridazinone Core in Medicinal Chemistry

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. These include cardiovascular, analgesic, anti-inflammatory, and anticancer properties. The 1,2-dihydropyridazine-3,6-dione core, also known as the maleic hydrazide skeleton, is of particular interest due to its rigid structure and

multiple points for functionalization.[2][3] The introduction of a chlorine atom at the 4-position, as in **4-Chloro-1,2-dihydropyridazine-3,6-dione**, significantly enhances its synthetic potential by providing a reactive site for nucleophilic substitution, thereby enabling the diversification of the core structure for structure-activity relationship (SAR) studies.

Molecular Structure and Chemical Identity

The fundamental identity of **4-Chloro-1,2-dihydropyridazine-3,6-dione** is defined by its systematic nomenclature and unique structural identifiers.

- IUPAC Name: **4-chloro-1,2-dihydropyridazine-3,6-dione**[4]
- CAS Number: 5397-64-8[4]
- Molecular Formula: C₄H₃ClN₂O₂[4]
- Molecular Weight: 146.53 g/mol [4]

The molecule exists in tautomeric equilibrium between the dione form (lactam) and the diol form (lactim), also named 4-Chloropyridazine-3,6-diol.[4] This tautomerism is a critical feature, influencing its reactivity and hydrogen bonding capabilities in biological systems. The dione form generally predominates.

Structural Identifiers:

- SMILES: C1=C(C(=O)NNC1=O)Cl[4]
- InChI: InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)[4]
- InChIKey: WNPMMDHKYJTZOFF-UHFFFAOYSA-N[4]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below, largely derived from computational predictions, provide a quantitative profile of the molecule.

Property	Value	Source
Melting Point	285-288 °C (decomposes)	ChemBK[4]
pKa (Predicted)	7.0 ± 0.40	ChemBK[4]
XlogP (Predicted)	-0.1	PubChem[4][5]
Density (Predicted)	1.61 ± 0.1 g/cm ³	ChemBK[4]
Monoisotopic Mass	145.9883050 Da	PubChem[4]

Spectroscopic Characterization

While specific, published spectra for this exact compound are not readily available, its characteristic structural features allow for the confident prediction of its spectroscopic signature.

- ¹H NMR: The spectrum is expected to be simple, dominated by a single sharp singlet in the vinyl region (δ 6.0-7.0 ppm) corresponding to the proton at the C5 position. A broad singlet corresponding to the two N-H protons would also be expected, the chemical shift of which would be highly dependent on the solvent and concentration.
- ¹³C NMR: The spectrum would show four distinct signals: two carbonyl carbons (δ 160-170 ppm), and two sp² hybridized carbons for the C=C bond (δ 120-140 ppm), with the carbon bearing the chlorine atom (C4) shifted downfield.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a strong, sharp absorption for the C=O stretching of the dione functionality (\sim 1650-1700 cm⁻¹). A broad band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibrations. C-Cl stretching would appear in the fingerprint region (600-800 cm⁻¹).
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The primary peaks would be observed at m/z 146 and 148.

Synthesis and Reaction Mechanisms

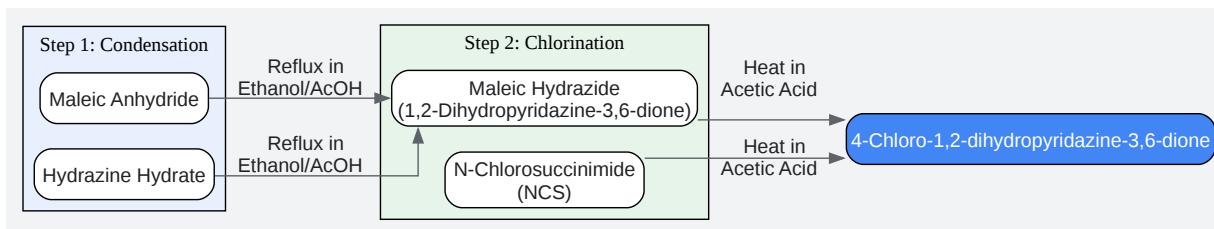
The synthesis of **4-Chloro-1,2-dihydropyridazine-3,6-dione** is conceptually a two-step process starting from readily available precursors.

Step 1: Synthesis of Maleic Hydrazide

The precursor, 1,2-dihydropyridazine-3,6-dione (commonly known as maleic hydrazide), is prepared via the condensation reaction of maleic anhydride with hydrazine hydrate.[\[6\]](#)[\[7\]](#)

Protocol: Synthesis of 1,2-Dihydropyridazine-3,6-dione

- To a solution of maleic anhydride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.0 eq) dropwise at room temperature.[\[6\]](#)
- The causality for this step is the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbons of the anhydride, leading to ring opening.
- Heat the reaction mixture to reflux for 2-4 hours. The elevated temperature facilitates the second intramolecular condensation and subsequent dehydration to form the stable six-membered pyridazinone ring.
- Cool the reaction mixture to room temperature, which will cause the product to precipitate.
- Collect the solid product by vacuum filtration, wash with cold solvent, and dry to yield maleic hydrazide.


Step 2: Chlorination of Maleic Hydrazide

The second step involves the electrophilic chlorination of the maleic hydrazide intermediate. While a specific published protocol for chlorination at the C4 position is elusive, a plausible route can be designed based on established reactivity. Reagents like N-chlorosuccinimide (NCS) in a suitable solvent are commonly used for chlorinating such electron-rich heterocyclic systems.

Representative Protocol: Synthesis of **4-Chloro-1,2-dihydropyridazine-3,6-dione**

- Suspend maleic hydrazide (1.0 eq) in a solvent such as glacial acetic acid or DMF.

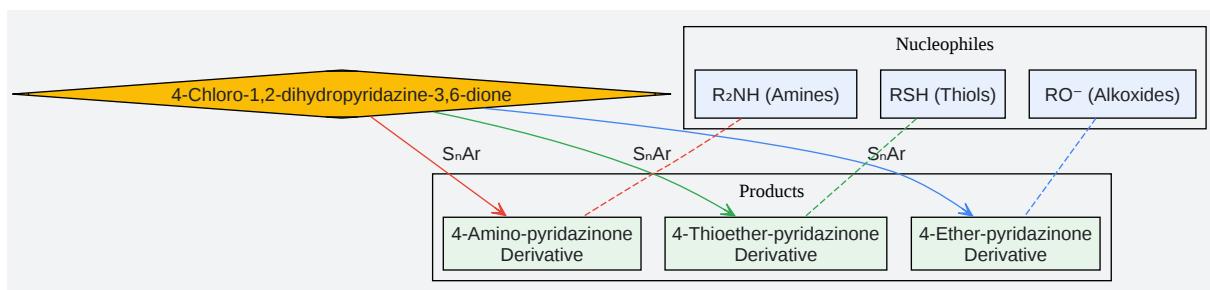
- Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise to the suspension. The choice of NCS provides a source of electrophilic chlorine (Cl^+) under relatively mild conditions, preventing over-chlorination or harsh side reactions.
- Heat the mixture gently (e.g., 50-60 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, pour the reaction mixture into ice-water to precipitate the product.
- Collect the crude product by filtration, wash thoroughly with water to remove succinimide and residual acid, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified **4-Chloro-1,2-dihydropyridazine-3,6-dione**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Chloro-1,2-dihydropyridazine-3,6-dione**.

Reactivity and Synthetic Utility

The primary utility of **4-Chloro-1,2-dihydropyridazine-3,6-dione** lies in its predictable reactivity, which allows it to be a scaffold for further molecular elaboration. The chlorine atom at the C4 position is the most significant functional handle.


Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$)

The C-Cl bond is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent carbonyl group and the pyridazine ring nitrogens. This makes it an excellent

substrate for S_nAr reactions. A wide range of nucleophiles can be used to displace the chloride, including:

- O-Nucleophiles: Alcohols and phenols (in the presence of a base) can form ether linkages.
- N-Nucleophiles: Primary and secondary amines react to form substituted aminopyridazinones.
- S-Nucleophiles: Thiols can be used to introduce thioether moieties.

This reactivity is the cornerstone of its use as a synthetic intermediate, allowing for the systematic introduction of diverse functional groups to explore chemical space in drug discovery programs.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Key nucleophilic substitution reactions of the title compound.

Applications in Medicinal Chemistry and Drug Development

While specific biological activities for **4-Chloro-1,2-dihydropyridazine-3,6-dione** itself are not extensively documented, its importance is established as a key intermediate for synthesizing

pharmacologically active agents. The broader class of dihydropyridine and pyridazinone derivatives has shown significant therapeutic potential.

- **Anticancer Agents:** Nitrogen-containing heterocycles, including pyridazinones, are foundational to many anticancer drugs.^[8] The ability to easily diversify the 4-position of the pyridazinone core allows for the generation of libraries of compounds for screening against various cancer cell lines and protein targets like kinases.^[9]
- **Cardiovascular Drugs:** The related 1,4-dihydropyridine scaffold is famous for its role in calcium channel blockers used to treat hypertension.^{[10][11]} The pyridazinone core is also explored for cardiovascular applications, and this chloro-intermediate provides a route to novel analogues.
- **Analgesics:** Certain pyridazine derivatives have been investigated as inhibitors of enzymes like D-amino acid oxidase (DAAO), presenting a potential pathway for developing novel treatments for chronic pain.^[12]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided by suppliers, **4-Chloro-1,2-dihydropyridazine-3,6-dione** is considered a hazardous substance.

- **Hazard Statements:**
 - H302: Harmful if swallowed.^[4]
 - H315: Causes skin irritation.^[4]
 - H318: Causes serious eye damage.^[4]
- **Precautions:** Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

4-Chloro-1,2-dihydropyridazine-3,6-dione is a molecule of significant synthetic value rather than one with direct, end-stage applications. Its molecular structure, characterized by the

pyridazinone core and an activated chlorine substituent, makes it an ideal starting point for the synthesis of diverse chemical libraries. For researchers in drug development, this compound represents a versatile platform for accessing novel chemical matter to probe biological systems and develop new therapeutic agents. Its straightforward synthesis and predictable reactivity ensure its continued relevance in the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. "EFFECTS OF MALEIC HYDRAZIDE ON PHOTOSYNTHESIS AND RESPIRATION OF RED K" by LAZERN OTTO SORENSEN [digitalcommons.unl.edu]
- 3. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-1,2-dihydropyridazine-3,6-dione | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-chloro-1,2-dihydropyridazine-3,6-dione (C4H3ClN2O2) [pubchemlite.lcsb.uni.lu]
- 6. Maleic Hydrazide [drugfuture.com]
- 7. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]
- 8. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. ijrcs.org [ijrcs.org]
- 12. Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent d-amino acid oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [4-Chloro-1,2-dihydropyridazine-3,6-dione molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583366#4-chloro-1-2-dihydropyridazine-3-6-dione-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com